Zankiren

Description

Properties

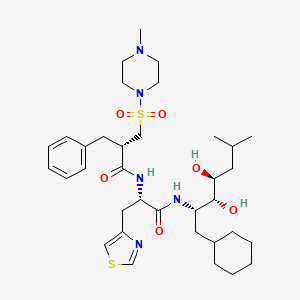

IUPAC Name |

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSDRDMDDGDFC-HOQQKOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904849 | |

| Record name | Zankiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138742-43-5 | |

| Record name | Zankiren [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138742435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zankiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36B16A34Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zankiren's Mechanism of Action on Renin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (A-72517) is a potent, orally active, non-peptide inhibitor of the human renin enzyme.[1][2] As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the proteolytic activity of renin on its substrate, angiotensinogen, represents a critical control point for blood pressure regulation and cardiovascular homeostasis.[3][4] Inhibition of this initial step offers a highly specific and targeted approach to downregulating the entire RAAS cascade, making renin inhibitors like this compound a subject of significant interest in the development of antihypertensive therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound on renin, including its binding characteristics, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: Competitive Inhibition of the Renin Active Site

This compound functions as a competitive inhibitor of renin. It is designed to mimic the transition state of the cleavage of angiotensinogen by renin, thereby binding with high affinity to the enzyme's active site and preventing the endogenous substrate from being processed. The active site of renin is a deep cleft, and inhibitors like this compound are designed to occupy this space and interact with key amino acid residues.[5]

While a specific crystal structure of this compound complexed with renin is not publicly available, insights into its binding can be inferred from the structures of renin with other inhibitors, such as Aliskiren (PDB ID: 2V0Z), and with its natural substrate, angiotensinogen (PDB ID: 6i3f).[6][7] The binding of these molecules reveals a large hydrophobic S1/S3 binding pocket and a distinct S3sp sub-pocket within the renin active site that are crucial for high-affinity binding.[6] It is highly probable that this compound also occupies these pockets, with its various chemical moieties making specific hydrophobic and hydrogen-bonding interactions with the amino acid residues lining the active site. The dihydroxy functionality in this compound's structure is likely crucial for mimicking the tetrahedral transition state of the peptide bond hydrolysis, a common feature in the design of aspartic protease inhibitors.

The inhibition of renin by this compound leads to a dose-dependent decrease in plasma renin activity (PRA), which in turn reduces the production of angiotensin I and, consequently, angiotensin II.[8] This reduction in the primary effector molecule of the RAAS results in decreased vasoconstriction, reduced aldosterone secretion, and ultimately, a lowering of blood pressure.[1]

Quantitative Data

The inhibitory potency of this compound against human renin has been quantified using in vitro assays. The most commonly cited value is its half-maximal inhibitory concentration (IC50).

| Compound | IC50 (nmol/L) |

| This compound (A-72517) | 1.1 |

| Enalkiren (A-64662) | 14 |

| Remikiren (Ro 42-5892) | 0.8 |

| Aliskiren | 0.6 |

| Data sourced from Kleinbloesem et al. 1993; Menard et al. 1995 as cited in a 2007 review.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of renin inhibitors like this compound.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay is a common method for screening and quantifying the potency of renin inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that is labeled with a fluorophore (e.g., EDANS) on one end and a quencher (e.g., Dabcyl) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[9][10]

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 335-345 nm and emission at 485-510 nm

Procedure:

-

Reagent Preparation:

-

Dilute the human recombinant renin to the desired concentration in Assay Buffer.

-

Prepare a stock solution of the fluorogenic renin substrate in a suitable solvent like DMSO.

-

Prepare a serial dilution of this compound in the Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add Assay Buffer and the solvent used for the inhibitor.

-

Control wells (100% activity): Add Assay Buffer, renin, and the solvent used for the inhibitor.

-

Inhibitor wells: Add Assay Buffer, renin, and the desired concentration of this compound.

-

-

Initiation of Reaction:

-

Add the fluorogenic renin substrate to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Plasma Renin Activity (PRA) Assay

This assay measures the enzymatic activity of renin in a biological sample, such as plasma. It is a crucial method for assessing the in vivo efficacy of renin inhibitors.

Principle: The assay measures the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in a plasma sample. The sample is incubated at 37°C, and the amount of Ang I produced is quantified, typically by a competitive immunoassay (ELISA or radioimmunoassay). To differentiate between ongoing Ang I generation and the baseline level, a parallel sample is incubated at 0-4°C to inhibit enzymatic activity. The difference in Ang I concentration between the 37°C and 0-4°C samples represents the plasma renin activity.[11][12]

Materials:

-

Blood collection tubes containing EDTA

-

Centrifuge

-

Water baths at 37°C and 0-4°C (ice bath)

-

Protease inhibitor (e.g., PMSF) to prevent Ang I degradation

-

Generation buffer to maintain optimal pH (around 6.0)

-

Angiotensin I ELISA or RIA kit

-

This compound (for in vivo studies)

Procedure:

-

Sample Collection and Preparation:

-

Collect venous blood into EDTA tubes.

-

Centrifuge the blood to separate the plasma.

-

Add a protease inhibitor to the plasma.

-

-

Incubation:

-

Divide the plasma sample into two aliquots.

-

Incubate one aliquot at 37°C and the other in an ice bath (0-4°C) for a defined period (e.g., 90-180 minutes).

-

-

Quantification of Angiotensin I:

-

Following incubation, stop the enzymatic reaction (e.g., by placing the 37°C tube on ice).

-

Measure the concentration of Angiotensin I in both the 37°C and 0-4°C samples using a commercial ELISA or RIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the net Angiotensin I generation by subtracting the concentration in the 0-4°C sample from the concentration in the 37°C sample.

-

Express the Plasma Renin Activity as the mass of Angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/hour).

-

In clinical studies with this compound, blood samples are taken at various time points after drug administration to determine the extent and duration of PRA inhibition.[8]

-

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of this compound Inhibition

Caption: this compound's point of intervention in the RAAS cascade.

Experimental Workflow: In Vitro Renin Inhibition Assay

Caption: Workflow for determining the IC50 of a renin inhibitor.

Conclusion

This compound is a potent competitive inhibitor of human renin, effectively blocking the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System. Its mechanism of action, characterized by a low nanomolar IC50, leads to a significant reduction in plasma renin activity and a subsequent decrease in angiotensin II levels, resulting in antihypertensive effects. The experimental protocols detailed herein provide a framework for the in vitro and in vivo characterization of this compound and other novel renin inhibitors, which remain a promising therapeutic class for the management of cardiovascular diseases. Further elucidation of the precise binding interactions through crystallographic studies of the this compound-renin complex would provide even greater insight for future drug design and development in this area.

References

- 1. medkoo.com [medkoo.com]

- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A perspective on small molecules targeting the renin–angiotensin–aldosterone system and their utility in cardiovascular diseases: exploring the structural insights for rational drug discovery and development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. labcorp.com [labcorp.com]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. 6i3f - Crystal structure of the complex of human angiotensinogen and renin at 2.55 Angstrom - Summary - Protein Data Bank Japan [pdbj.org]

- 8. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. demeditec.com [demeditec.com]

- 12. eaglebio.com [eaglebio.com]

Zankiren: A Technical Deep Dive into its Role as a Direct Renin Inhibitor in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of Zankiren, a potent, orally active direct renin inhibitor. We will delve into its mechanism of action within the renin-angiotensin system (RAS), present available quantitative data from key studies, outline relevant experimental protocols, and provide visualizations to elucidate complex pathways and workflows.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The system's initiating and rate-limiting step is the enzymatic cleavage of angiotensinogen by renin to form the inactive decapeptide, angiotensin I.[2] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.

This compound (A-72517) is a non-peptide, orally bioavailable competitive inhibitor of the enzyme renin.[3] By directly binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby inhibiting the entire downstream cascade. This targeted approach at the initial step of the RAS offers a specific and potentially more complete blockade of the system compared to other agents like ACE inhibitors or angiotensin II receptor blockers (ARBs). However, despite promising early-stage results, the clinical development of this compound was discontinued.[4]

Mechanism of Action of this compound

This compound functions as a direct renin inhibitor. It competitively binds to the active site of renin, preventing it from binding to its substrate, angiotensinogen. This inhibition is the pivotal step in its mechanism of action, leading to a dose-dependent decrease in plasma renin activity (PRA). The reduction in PRA results in decreased formation of angiotensin I and, consequently, angiotensin II. The downstream effects include reduced vasoconstriction and lower aldosterone secretion, ultimately leading to a reduction in blood pressure.[3][5]

A key pharmacodynamic feature of direct renin inhibitors like this compound is their effect on plasma renin concentration (PRC) versus plasma renin activity (PRA). While this compound decreases PRA, it leads to a compensatory increase in PRC. This is due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release from the juxtaglomerular cells of the kidney.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data for this compound, primarily from a key clinical study conducted in mildly sodium-depleted normotensive male volunteers.[5]

| Parameter | Value | Species/Matrix | Reference |

| IC50 | 1.1 nmol/L | Human Plasma | [6] |

| IC50 | 0.8 nmol/L | (Not Specified) | [6] |

Table 1: In Vitro Inhibitory Potency of this compound

| Dose (mg) | Cmax (ng/mL) | Time to Cmax (hours) |

| 50 | 29 ± 15 | 1 |

| 125 | 47 ± 25 | 1 |

| 250 | 407 ± 154 | 1 |

Table 2: Peak Plasma Concentrations (Cmax) of this compound Following a Single Oral Dose in Normotensive Subjects [5]

| Dose (mg) | Parameter | Baseline | Peak Change from Baseline | % Change |

| Placebo | Systolic BP (mmHg) | 110 ± 2 | -1.9 ± 1.6 | -1.7% |

| Diastolic BP (mmHg) | 71 ± 1 | -0.1 ± 1.1 | -0.1% | |

| Plasma Renin Activity (ng/mL/hr) | 4.9 ± 0.8 | -0.4 ± 0.5 | -8.2% | |

| Angiotensin I (pg/mL) | 40 ± 7 | -3 ± 5 | -7.5% | |

| Angiotensin II (pg/mL) | 20 ± 3 | -2 ± 2 | -10.0% | |

| 50 | Systolic BP (mmHg) | 109 ± 2 | -7.1 ± 1.6 | -6.5% |

| Diastolic BP (mmHg) | 71 ± 1 | -3.7 ± 1.1 | -5.2% | |

| Plasma Renin Activity (ng/mL/hr) | 5.1 ± 0.8 | -4.4 ± 0.5 | -86.3% | |

| Angiotensin I (pg/mL) | 42 ± 7 | -33 ± 5 | -78.6% | |

| Angiotensin II (pg/mL) | 21 ± 3 | -16 ± 2 | -76.2% | |

| 125 | Systolic BP (mmHg) | 109 ± 2 | -9.2 ± 1.6 | -8.4% |

| Diastolic BP (mmHg) | 71 ± 1 | -5.4 ± 1.1 | -7.6% | |

| Plasma Renin Activity (ng/mL/hr) | 5.0 ± 0.8 | -4.7 ± 0.5 | -94.0% | |

| Angiotensin I (pg/mL) | 41 ± 7 | -37 ± 5 | -90.2% | |

| Angiotensin II (pg/mL) | 20 ± 3 | -18 ± 2 | -90.0% | |

| 250 | Systolic BP (mmHg) | 109 ± 2 | -11.9 ± 1.6 | -10.9% |

| Diastolic BP (mmHg) | 71 ± 1 | -6.8 ± 1.1 | -9.6% | |

| Plasma Renin Activity (ng/mL/hr) | 5.2 ± 0.8 | -5.0 ± 0.5 | -96.2% | |

| Angiotensin I (pg/mL) | 43 ± 7 | -41 ± 5 | -95.3% | |

| Angiotensin II (pg/mL) | 21 ± 3 | -20 ± 2 | -95.2% |

Table 3: Dose-Dependent Effects of a Single Oral Dose of this compound on Blood Pressure and RAS Components in Mildly Sodium-Depleted Normotensive Subjects [5]

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of renin inhibitors like this compound.

In Vitro Renin Inhibition Assay (Fluorometric - FRET)

This assay is a common method to determine the in vitro potency (IC50) of a renin inhibitor.

Principle: The assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is labeled with a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the reporter (Fluorescence Resonance Energy Transfer - FRET). When renin cleaves the peptide, the reporter and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

Materials:

-

Recombinant human renin

-

FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well microplate, add the assay buffer, the renin substrate, and the different concentrations of the test compound.

-

Initiate the enzymatic reaction by adding a fixed concentration of recombinant human renin to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for the DABCYL/EDANS pair).

-

Calculate the percentage of renin inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antihypertensive Activity in Animal Models

Various animal models of hypertension are used to evaluate the in vivo efficacy of antihypertensive agents.

4.2.1 Spontaneously Hypertensive Rat (SHR) Model

Principle: The SHR is a genetic model of essential hypertension that closely mimics the human condition.

Procedure:

-

Use adult male or female SHRs.

-

Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.

-

Administer this compound or vehicle control orally (gavage) or via osmotic minipumps for continuous infusion at various doses.

-

Monitor blood pressure and heart rate at multiple time points after drug administration.

-

At the end of the study, blood samples can be collected to measure plasma renin activity, angiotensin I, and angiotensin II levels.

4.2.2 Renal Artery Ligation (Goldblatt) Hypertensive Rat Model

Principle: This model induces hypertension by surgically constricting one or both renal arteries, leading to activation of the RAS. The two-kidney, one-clip (2K1C) model is commonly used.

Procedure:

-

Anesthetize normotensive rats (e.g., Sprague-Dawley).

-

Expose the left renal artery and place a silver clip with a specific internal diameter to partially occlude the artery. The right kidney remains untouched.

-

Allow the rats to recover and for hypertension to develop over several weeks.

-

Confirm hypertension by measuring blood pressure.

-

Administer this compound or vehicle control and monitor blood pressure as described for the SHR model.

Clinical Trial Methodology for Assessing RAS Blockade

The following protocol is based on the methodology of the study by Ménard et al. (1995), which evaluated the effects of this compound in humans.[1][5]

Study Design: Double-blind, randomized, placebo-controlled, single-dose, dose-escalation study.

Participant Population: Healthy, normotensive male volunteers.

Pre-study Procedures:

-

Participants are placed on a controlled sodium diet for a week prior to the study.

-

To stimulate the RAS, a single oral dose of a diuretic (e.g., 40 mg furosemide) is administered 12 hours before the study drug.

Study Day Procedures:

-

Participants are admitted to a clinical research unit.

-

Baseline blood pressure and heart rate are measured using an automated oscillometric device.

-

Baseline blood samples are collected for the measurement of plasma this compound concentration, active renin, total renin, plasma renin activity (PRA), angiotensin I, angiotensin II, and aldosterone.

-

Participants are randomly assigned to receive a single oral dose of this compound (at varying dose levels) or a placebo.

-

Blood pressure and heart rate are monitored at regular intervals for several hours post-dose and at 24 hours.

-

Blood samples are collected at the same time points for analysis of the aforementioned parameters.

Measurement of Plasma Renin Activity (PRA): PRA is typically measured by a radioimmunoassay (RIA) or an enzymatic assay.[7][8]

Principle of RIA:

-

A plasma sample is incubated at 37°C for a specific time to allow renin to cleave angiotensinogen and generate angiotensin I. A parallel sample is kept at 4°C to prevent enzymatic activity (blank).

-

The amount of angiotensin I generated is then quantified using a competitive radioimmunoassay, where a known amount of radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a limited amount of anti-angiotensin I antibody.

-

The radioactivity of the antibody-bound fraction is measured, and the concentration of angiotensin I in the sample is determined by comparison to a standard curve.

-

PRA is expressed as the amount of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).

Visualizations

Signaling Pathway of the Renin-Angiotensin System and Point of this compound Intervention

Caption: The Renin-Angiotensin System and points of pharmacological intervention.

Experimental Workflow for In Vivo Evaluation of this compound in a Hypertensive Animal Model

Caption: Workflow for in vivo assessment of this compound in hypertensive animal models.

Conclusion

This compound is a potent direct renin inhibitor that effectively blocks the renin-angiotensin system at its origin. In vitro and clinical data demonstrate its ability to dose-dependently reduce plasma renin activity, leading to decreased levels of angiotensin I and II, and a subsequent lowering of blood pressure. While its clinical development was halted, the study of this compound has provided valuable insights into the therapeutic potential and pharmacodynamic effects of direct renin inhibition. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers in the fields of cardiovascular pharmacology and drug development.

References

- 1. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update [imrpress.com]

- 4. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

Quantitative Analysis of Zankiren-Renin Interaction

An In-Depth Technical Guide on the Molecular Interactions of Zankiren with Renin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between this compound (A-72517), a potent and orally active inhibitor, and its target enzyme, renin. This compound was one of the early, orally active direct renin inhibitors developed in the 1980s.[1][2] While it did not proceed to market due to challenges with bioavailability and potency, the study of its interaction with renin has provided valuable insights for the rational design of subsequent renin inhibitors, such as Aliskiren.[1][2] This document details the quantitative binding data, the specific molecular interactions within the renin active site, and the experimental protocols used to characterize this interaction.

This compound is a high-affinity inhibitor of human renin. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value for this compound is comparable to other early renin inhibitors like Remikiren.[3]

| Inhibitor | Target Enzyme | IC50 (nmol/L) | Reference |

| This compound (A-72517) | Human Renin | 1.1 | [3] |

| Remikiren (Ro 42-5892) | Human Renin | 0.8 | [3] |

| Enalkiren (A-64662) | Human Renin | 14 | [3] |

| Aliskiren | Human Renin | 0.6 | [3] |

Mechanism of Action and Molecular Binding Interactions

This compound functions as a direct renin inhibitor, blocking the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[4][5] Renin, an aspartic protease, specifically cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I.[4] By directly binding to the active site of renin, this compound prevents this crucial enzymatic reaction, thereby reducing the downstream production of angiotensin I and, consequently, the potent vasoconstrictor angiotensin II.[6][7]

The active site of renin is a deep cleft formed between the N- and C-terminal domains.[8] Key to its catalytic function are two aspartic acid residues, Asp32 and Asp215, which are essential for the hydrolysis of the Leu10-Val11 bond in angiotensinogen.[9][10] Renin inhibitors like this compound are designed as transition-state analogues, mimicking the tetrahedral intermediate of the peptide bond cleavage.[11]

While a specific crystal structure of this compound complexed with renin is not publicly available, its binding mode can be inferred from the structures of other renin inhibitors, such as Aliskiren (PDB ID: 2V0Z).[12] this compound, like other peptidomimetic inhibitors, occupies the active site cleft, making several key interactions with the enzyme's subsites (S3, S2, S1, S1', S2').[9] The inhibitor's structure allows it to form hydrogen bonds with the catalytic aspartates (Asp32 and Asp215) and engage in hydrophobic interactions with surrounding residues, stabilizing the enzyme-inhibitor complex and preventing substrate binding.[13][14]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS cascade and the point of inhibition by this compound. By blocking renin at the apex of this pathway, this compound prevents the formation of both Angiotensin I and Angiotensin II, leading to a more complete blockade of the system compared to ACE inhibitors or Angiotensin Receptor Blockers (ARBs).[3][7]

References

- 1. A perspective on small molecules targeting the renin–angiotensin–aldosterone system and their utility in cardiovascular diseases: exploring the structural insights for rational drug discovery and development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 5. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. users.uoa.gr [users.uoa.gr]

- 9. Investigation renin inhibitor activity from flavonoids derivates by in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 12. rcsb.org [rcsb.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

Zankiren's Impact on Angiotensin II Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the renin inhibitor Zankiren and its impact on angiotensin II levels. The information is compiled from peer-reviewed studies and is intended to serve as a comprehensive resource for professionals in the field of drug development and cardiovascular research.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade.[1] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I (Ang I). This upstream inhibition leads to a subsequent reduction in the formation of angiotensin II (Ang II), the primary active component of the RAAS responsible for vasoconstriction, aldosterone release, and sodium retention.[1]

The inhibition of Ang II production is the central mechanism through which this compound exerts its physiological effects, including a reduction in blood pressure.[1][2] Unlike angiotensin-converting enzyme (ACE) inhibitors, which block the conversion of Ang I to Ang II, renin inhibitors like this compound act at the initial step of the cascade.[1]

Quantitative Effects on RAAS Components

Clinical studies have demonstrated a clear dose-dependent effect of this compound on key components of the RAAS. A study by Menard et al. (1995) in mildly sodium-depleted normotensive subjects provides key quantitative data following single oral doses of this compound.

| Dose of this compound HCl | Peak Plasma Concentration (ng/mL) at 1 hour | Peak Suppression of Angiotensin I | Peak Suppression of Angiotensin II at 45 minutes | Peak Increase in Active Renin at 2 hours | Peak Suppression of Aldosterone |

| Placebo | - | - | - | - | - |

| 10 mg | Undetectable | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |

| 25 mg | Undetectable | ~50% | ~50% | Statistically Significant | Not Statistically Significant |

| 50 mg | 29 ± 15 | >75% | >75% | >150% | ~50% |

| 125 mg | 47 ± 25 | >90% | >90% | >200% | >60% |

| 250 mg | 407 ± 154 | >95% | >95% | >250% | >70% |

Data summarized from Menard et al., 1995.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

Caption: this compound's inhibition of renin blocks the conversion of angiotensinogen to angiotensin I.

Experimental Protocols

The following methodologies are based on the clinical trial conducted by Menard et al. (1995) to assess the dose-dependent effects of this compound.[1][2]

Study Design

-

Type: Double-blind, randomized, placebo-controlled, single-dose, dose-escalation study.[2]

-

Participants: Healthy, normotensive male volunteers.[2]

-

Pre-treatment: All subjects received a single oral dose of 40 mg furosemide 12 hours prior to the administration of the study drug to induce mild sodium depletion and stimulate the RAAS.[1][2]

-

Dosing: Oral administration of this compound HCl (10, 25, 50, 125, or 250 mg) or placebo.[2]

Sample Collection and Processing

-

Blood Sampling: Venous blood samples were collected at baseline and at specified time points post-dose for the measurement of active renin, total renin, plasma renin activity (PRA), Ang I, Ang II, aldosterone, and this compound plasma concentrations.[2]

-

Processing: Blood samples for peptide measurements were collected in pre-chilled tubes containing EDTA. Plasma was separated by centrifugation at 4°C and stored at -20°C until analysis.

Analytical Methods

A competitive radioimmunoassay is a standard method for the quantification of angiotensin II in plasma. The following steps outline a typical protocol:

-

Plasma Extraction: Angiotensin II is extracted from plasma samples to remove interfering proteins. This is commonly achieved using solid-phase extraction cartridges.

-

Assay Setup:

-

A standard curve is prepared using known concentrations of synthetic angiotensin II.

-

Extracted plasma samples, control samples, and standards are pipetted into assay tubes.

-

A specific rabbit anti-angiotensin II antiserum is added to all tubes (except for non-specific binding tubes). The mixture is incubated to allow the antibody to bind to the angiotensin II in the samples and standards.

-

-

Tracer Addition: A known amount of radio-iodinated angiotensin II (¹²⁵I-Ang II) is added to all tubes. The ¹²⁵I-Ang II competes with the unlabeled angiotensin II for binding to the limited number of antibody sites. The tubes are then incubated for an extended period (e.g., 18-24 hours) at 4°C.

-

Separation of Bound and Free Fractions: A second antibody, directed against the primary antibody and bound to a solid phase (e.g., magnetic particles), is added to precipitate the antibody-bound angiotensin II complex. The tubes are then centrifuged to pellet the bound fraction.

-

Quantification: The supernatant (containing the free ¹²⁵I-Ang II) is decanted, and the radioactivity of the pellet (containing the bound ¹²⁵I-Ang II) is measured using a gamma counter.

-

Data Analysis: The concentration of angiotensin II in the samples is determined by comparing the radioactivity of the sample tubes to the standard curve. The amount of bound ¹²⁵I-Ang II is inversely proportional to the concentration of unlabeled angiotensin II in the sample.

Experimental Workflow

The diagram below illustrates a typical workflow for a clinical trial investigating the effects of this compound on the RAAS.

Caption: A typical clinical trial workflow for assessing the pharmacodynamics of this compound.

Conclusion

This compound effectively and dose-dependently suppresses angiotensin II levels through the direct inhibition of renin. The provided data and methodologies offer a foundational understanding for researchers and drug development professionals working on RAAS-modulating therapeutics. The upstream inhibition of the RAAS cascade by renin inhibitors like this compound represents a distinct pharmacological approach compared to ACE inhibitors and angiotensin receptor blockers.

References

Preclinical Research Findings on Zankiren: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (also known as A-72517) is a potent, orally active, non-peptide inhibitor of the enzyme renin, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By directly targeting renin, this compound was developed to offer a highly specific mechanism for lowering blood pressure and mitigating the downstream effects of angiotensin II, such as vasoconstriction and aldosterone secretion.[1] Despite promising initial preclinical and early clinical findings, the development of this compound was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the available preclinical research on this compound, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as a direct competitive inhibitor of renin. It binds to the active site of the enzyme, preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. The intended therapeutic effect is a reduction in blood pressure.

Signaling Pathway

The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).

References

Zankiren and the Pursuit of Direct Renin Inhibition in Heart Failure: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. However, its chronic activation in the pathophysiology of heart failure contributes significantly to cardiac remodeling, increased systemic vascular resistance, and fluid retention, thereby exacerbating the disease state. For decades, therapeutic strategies have focused on inhibiting the RAAS at the level of the angiotensin-converting enzyme (ACE) or the angiotensin II receptor (ARB). While effective, these approaches lead to a compensatory rise in plasma renin activity, potentially limiting their long-term efficacy. This has led to the exploration of direct renin inhibitors (DRIs), which target the first and rate-limiting step of the RAAS cascade. Zankiren emerged as one of the early, orally active DRIs, representing a promising therapeutic concept. This whitepaper provides an in-depth technical guide on the core aspects of this compound and the broader class of DRIs in the context of heart failure research.

The Promise and Pitfalls of First-Generation Direct Renin Inhibitors: The Case of this compound

This compound was among the first generation of orally active, non-peptide DRIs developed in the 1980s.[1] The primary appeal of targeting renin lies in its high specificity for its substrate, angiotensinogen, suggesting a potentially more targeted and complete blockade of the RAAS with fewer off-target effects.[2]

However, the development of this compound and its contemporaries, such as Enalkiren and Remikiren, was fraught with challenges that ultimately led to their discontinuation for the treatment of hypertension and heart failure.[1][2] The development of this compound for heart failure was halted at the preclinical stage.[3]

The primary obstacle was their poor pharmacokinetic profile, characterized by:

-

Low Bioavailability: Oral bioavailability was consistently less than 2%, severely limiting the systemic exposure required for therapeutic efficacy.[1]

-

Short Half-Life: The short duration of action would have necessitated frequent dosing, posing a challenge for patient compliance in a chronic condition like heart failure.[1]

-

Low Potency: While potent in vitro, the in vivo potency was often insufficient to achieve a sustained and clinically meaningful reduction in blood pressure and RAAS activity.[1]

This compound Pharmacokinetic and Pharmacodynamic Data

Despite its discontinuation, a study in mildly sodium-depleted normotensive subjects provided some insight into the pharmacokinetic and pharmacodynamic properties of this compound.

| Parameter | Value | Reference |

| In Vitro IC50 (Human Plasma) | 1.1 nmol/L | [4][5] |

| Oral Bioavailability (Animal Models) | Monkey: 8%, Rat: 24%, Dog: 53% | [4] |

| Peak Plasma Concentration (250 mg dose) | 407 ± 154 ng/mL | [4] |

| Time to Peak Concentration | 1 hour | [4] |

Table 1: Pharmacokinetic parameters of this compound.

| Outcome | Effect of 250 mg this compound | Reference |

| Plasma Angiotensin II Reduction | Significant reduction for up to 6 hours | [4] |

| Blood Pressure Reduction | Peak effect of 10.0 ± 3.7 mm Hg reduction | [4] |

Table 2: Pharmacodynamic effects of a single oral dose of this compound in normotensive subjects.

These data, while not in a heart failure population, highlight the fundamental challenge: despite demonstrating some oral absorption and dose-dependent effects on the RAAS and blood pressure, the overall pharmacokinetic profile was not robust enough to warrant further development, especially in the face of more successful drug classes like ACE inhibitors and ARBs.[4]

The Renin-Angiotensin-Aldosterone System and the Mechanism of Direct Renin Inhibition

The following diagram illustrates the RAAS cascade and the point of intervention for various RAAS inhibitors, including direct renin inhibitors like this compound.

Aliskiren: A Modern Direct Renin Inhibitor in Heart Failure Studies

The challenges with first-generation DRIs were eventually addressed with the development of Aliskiren, the first and only DRI to receive regulatory approval for the treatment of hypertension.[6] Aliskiren has a longer half-life and improved, albeit still low, bioavailability compared to its predecessors.[5] While its journey in heart failure has been complex and has not led to a clear indication, the studies conducted provide valuable data on the potential and limitations of direct renin inhibition in this patient population.

Preclinical Evidence

In animal models of heart failure, Aliskiren has demonstrated beneficial effects. For instance, in a rat model of diabetic cardiomyopathy, Aliskiren improved diastolic parameters.[7] In a double transgenic rat model with RAAS overexpression, Aliskiren showed a similar or even greater beneficial impact on cardiac hypertrophy and diastolic dysfunction compared to the ARB valsartan.[7]

Clinical Trials in Heart Failure

Several key clinical trials have investigated the efficacy and safety of Aliskiren in patients with heart failure.

The ALOFT (Aliskiren Observation of Heart Failure Treatment) Study

This study randomized patients with stable heart failure to Aliskiren 150 mg daily or placebo, in addition to standard therapy. The primary endpoint was the change in plasma B-type natriuretic peptide (BNP) levels.

| Outcome | Aliskiren (n=156) | Placebo (n=146) | p-value | Reference |

| Change in NT-proBNP (pg/mL) | -244 | +762 | 0.0106 | [8] |

| Change in BNP (pg/mL) | Ratio to baseline: 0.64 | Ratio to baseline: 0.85 | <0.05 | [8] |

| Urinary Aldosterone Reduction | Significant reduction | No significant change | <0.05 | [8] |

Table 3: Key Efficacy Outcomes of the ALOFT Study.

| Adverse Event | Aliskiren | Placebo | Reference |

| Renal Dysfunction | Low incidence, no significant difference | Low incidence | [8] |

| Symptomatic Hypotension | Low incidence, no significant difference | Low incidence | [8] |

| Hyperkalemia | Low incidence, no significant difference | Low incidence | [8] |

Table 4: Safety Outcomes of the ALOFT Study.

The ASTRONAUT (Aliskiren Trial on Acute Heart Failure Outcomes) Study

This trial enrolled patients hospitalized for acute heart failure and randomized them to Aliskiren or placebo. The primary endpoint was cardiovascular death or heart failure rehospitalization within 6 months.

| Outcome | Aliskiren (n=809) | Placebo (n=809) | Hazard Ratio (95% CI) | p-value | Reference |

| CV Death or HF Rehospitalization | 24.9% | 26.5% | 0.92 (0.76-1.12) | 0.41 | [9] |

| All-Cause Mortality | 16.6% | 17.1% | 0.97 (0.76-1.23) | - | [9] |

Table 5: Primary and Secondary Outcomes of the ASTRONAUT Study.

A meta-analysis of six randomized controlled trials involving 9,845 heart failure patients found that Aliskiren did not significantly reduce all-cause mortality or cardiovascular mortality.[9]

Experimental Protocols

ALOFT Study Methodology

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population: Patients with stable New York Heart Association (NYHA) class II-IV heart failure, a plasma BNP concentration >100 pg/mL, and on treatment with an ACE inhibitor (or ARB) and a beta-blocker.

-

Intervention: Aliskiren 150 mg once daily or placebo for 12 weeks.

-

Primary Efficacy Outcome: Between-treatment difference in the change in N-terminal pro-BNP (NT-proBNP) from baseline to the average of weeks 4, 8, and 12.

-

Safety Assessments: Monitoring of adverse events, including renal dysfunction, symptomatic hypotension, and hyperkalemia.[8]

ASTRONAUT Study Methodology

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients hospitalized for acute heart failure with reduced ejection fraction.

-

Intervention: Aliskiren or placebo, initiated after stabilization and continued for a median of 11.3 months.

-

Primary Endpoint: A composite of cardiovascular death or rehospitalization for heart failure at 6 months.

-

Secondary Endpoints: All-cause mortality, cardiovascular death, and heart failure rehospitalization at 12 months.[9]

Drug Development and Discontinuation Workflow

The following diagram illustrates a simplified drug development pipeline and indicates the stage at which this compound's development for heart failure was terminated.

Conclusion

The journey of direct renin inhibitors in heart failure, from the early promise of compounds like this compound to the more extensive evaluation of Aliskiren, underscores the complexities of drug development and the challenges of improving upon established therapeutic paradigms. This compound's development was ultimately halted by its unfavorable pharmacokinetic properties, a common fate for many first-generation molecules.[1]

While the successor, Aliskiren, demonstrated favorable effects on neurohumoral biomarkers in chronic heart failure, it failed to translate these surrogate endpoint improvements into significant reductions in mortality and morbidity in large-scale outcome trials.[8][9] This highlights a critical lesson in heart failure drug development: modulation of biomarkers does not always predict clinical benefit.

For researchers, scientists, and drug development professionals, the story of this compound and the broader class of DRIs serves as a valuable case study. It emphasizes the critical importance of optimizing pharmacokinetic and pharmacodynamic properties early in development. Furthermore, it illustrates that while targeting the RAAS at its origin is a theoretically sound concept, the clinical reality is that demonstrating incremental benefit over existing, effective therapies is a formidable challenge. Future research in this area may require the identification of specific patient populations who might derive a unique benefit from direct renin inhibition or the development of novel DRIs with significantly improved properties and a clear mechanistic advantage.

References

- 1. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical implications of renin inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renin Inhibitors in Chronic Heart Failure: The Aliskiren Observation of Heart Failure Treatment Study in Context - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurohumoral effects of aliskiren in patients with symptomatic heart failure receiving a mineralocorticoid receptor antagonist: the Aliskiren Observation of Heart Failure Treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aliskiren for heart failure: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

Species Specificity of Zankiren's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (A-72517) is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1] Renin is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[2] By inhibiting renin, this compound directly blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of the potent vasoconstrictor angiotensin II.[1] The species specificity of renin inhibitors is a crucial factor in preclinical drug development, as differences in the renin active site across species can significantly impact the inhibitor's potency and efficacy.[3] This technical guide provides an in-depth overview of the species-specific inhibitory activity of this compound, including available quantitative data, detailed experimental protocols for assessing species specificity, and visualizations of the relevant biological pathway and experimental workflows.

Data Presentation: Inhibitory Activity of this compound Against Renin from Various Species

| Species | Renin Type | Parameter | Value (nmol/L) | Notes |

| Human | Recombinant | IC50 | 1.1[3] | This compound is a highly potent inhibitor of human renin. |

| Marmoset (Primate) | Endogenous | In Vivo Efficacy | - | A 3 mg/kg oral dose was less effective than the same dose of aliskiren in sodium-depleted marmosets, indicating in vivo activity.[4] |

| Dog (Non-Primate) | Endogenous | In Vivo Efficacy | - | This compound demonstrates substantial bioavailability and effectively reduces blood pressure and plasma renin activity in salt-depleted dogs. |

IC50: Half-maximal inhibitory concentration. Data for species other than human is qualitative, based on in vivo efficacy studies.

Experimental Protocols

In Vitro Renin Inhibition Assay for Species Comparison (Fluorometric Method)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against renin from different species. The assay utilizes a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by renin results in a measurable increase in fluorescence.[5][6]

Materials:

-

Recombinant or purified renin from various species (e.g., human, dog, rat, monkey)

-

This compound (A-72517)

-

Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

96-well black microplates

-

Fluorescence microplate reader with excitation at 335-345 nm and emission at 485-510 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations for IC50 determination.

-

Dilute the renin enzyme from each species to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the assay period.

-

Dilute the fluorogenic substrate to a working concentration in Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add Assay Buffer only.

-

Control (No Inhibitor) wells: Add Assay Buffer and the respective species' renin enzyme.

-

Inhibitor wells: Add the serially diluted this compound solutions and the respective species' renin enzyme.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the average rate of the blank wells from the rates of all other wells.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each species' renin.

-

In Vivo Assessment of this compound's Antihypertensive Activity in Animal Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in reducing blood pressure in animal models, such as sodium-depleted marmosets or dogs.

Materials:

-

This compound (A-72517)

-

Vehicle control (e.g., saline or other appropriate vehicle)

-

Animal models (e.g., marmosets, dogs)

-

Diuretic (e.g., furosemide) for sodium depletion

-

Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff method)

-

Blood collection supplies

Procedure:

-

Animal Acclimation and Baseline Measurement:

-

Acclimate animals to the housing and experimental conditions.

-

Implant radiotelemetry devices for continuous blood pressure monitoring, or train animals for tail-cuff measurements.

-

Record baseline blood pressure and heart rate for a sufficient period before the study begins.

-

-

Sodium Depletion (if required):

-

To enhance the renin-dependent component of blood pressure, induce mild sodium depletion by administering a diuretic (e.g., a single dose of furosemide) and providing a low-sodium diet.[4]

-

-

Drug Administration:

-

Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).

-

Administer this compound or vehicle orally or via the desired route.

-

-

Blood Pressure Monitoring:

-

Continuously monitor blood pressure and heart rate for a defined period after drug administration (e.g., 24 hours).

-

-

Blood Sampling and Analysis (Optional):

-

Collect blood samples at predetermined time points to measure plasma renin activity, angiotensin II levels, and this compound plasma concentrations.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal.

-

Compare the blood pressure changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Correlate blood pressure changes with this compound plasma concentrations and changes in RAAS components.

-

Mandatory Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow for In Vitro Species Specificity Testing

Caption: Workflow for determining the in vitro species specificity of this compound.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for assessing the in vivo species-specific efficacy of this compound.

Conclusion

This compound is a potent inhibitor of human renin with demonstrated in vivo activity in both primate (marmoset) and non-primate (dog) species. However, a comprehensive quantitative comparison of its inhibitory potency across a broad range of species is lacking in the public domain, a gap likely attributable to the discontinuation of its clinical development. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for the preclinical evaluation of any new renin inhibitor. Understanding the species specificity of a drug candidate like this compound is paramount for selecting appropriate animal models for efficacy and safety studies and for predicting its therapeutic potential in humans.

References

- 1. medkoo.com [medkoo.com]

- 2. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]

- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Zankiren In Vivo Experimental Protocol: A Comprehensive Guide for Researchers

Application Notes and Protocols for Preclinical Evaluation of the Renin Inhibitor Zankiren

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound, a potent renin inhibitor. This compound targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a promising therapeutic strategy for hypertension and related cardiovascular diseases. The following protocols are designed to guide researchers in assessing the efficacy, pharmacodynamics, and mechanism of action of this compound in relevant animal models.

Introduction to this compound and its Mechanism of Action

This compound is a direct inhibitor of renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[1][2] This action effectively blocks the entire RAAS cascade, leading to reduced levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1][3] By inhibiting the initial, rate-limiting step, this compound provides a comprehensive blockade of the RAAS, resulting in vasodilation, reduced blood pressure, and potential end-organ protection.[1][3][4]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound

The diagram below illustrates the RAAS cascade and the specific point of inhibition by this compound.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade and the inhibitory action of this compound on Renin.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the related renin inhibitor, Aliskiren, from in vivo studies. This data provides a basis for dose selection and expected outcomes in preclinical models.

Table 1: In Vitro Potency and In Vivo Bioavailability of this compound

| Parameter | Species | Value | Reference |

| IC50 | Human | 1.1 nM | [2] |

| Monkey | 0.24 nM | [2] | |

| Dog | 110 nM | [2] | |

| Rat | 1400 nM | [2] | |

| Oral Bioavailability | Monkey | 8% | [2] |

| Dog | 53% | [2] | |

| Rat | 24% | [2] |

Table 2: In Vivo Efficacy of Renin Inhibitors in Animal Models

| Compound | Animal Model | Dose | Route | Effect on Mean Arterial Pressure (MAP) | Reference |

| This compound | Salt-depleted Dogs | Dose-dependent | Oral | Dose-dependent reduction | [2] |

| Aliskiren | Sodium-depleted Marmosets | 3 mg/kg | Oral | -30 ± 4 mmHg (peak) | [5] |

| Aliskiren | Spontaneously Hypertensive Rats (SHR) | 10-100 mg/kg/day | Subcutaneous (osmotic minipump) | Dose-dependent reduction | [5] |

Detailed Experimental Protocols

The following protocols are adapted from studies on renin inhibitors and provide a framework for evaluating this compound in common animal models of hypertension.

Protocol 1: Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol is based on methodologies used for the renin inhibitor Aliskiren in SHR, a widely accepted model of genetic hypertension.[5][6][7]

Objective: To evaluate the dose-dependent effect of orally administered this compound on blood pressure and heart rate in Spontaneously Hypertensive Rats.

Experimental Workflow:

References

- 1. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renoprotection, renin inhibition, and blood pressure control: the impact of aliskiren on integrated blood pressure control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]

- 5. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

Zankiren Dosage and Administration Protocols for Rodent Hypertension Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zankiren, a potent renin inhibitor, in rodent models of hypertension. Due to species-specific differences in renin inhibition, careful consideration of dosage and experimental design is crucial for obtaining meaningful results. This document outlines the challenges, provides comparative data, and offers a detailed experimental protocol for the application of this compound in spontaneously hypertensive rats (SHRs), a widely used model for studying genetic hypertension.

Introduction to this compound

This compound is a highly potent, non-peptide inhibitor of the enzyme renin, the first and rate-limiting step in the renin-angiotensin system (RAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor. This mechanism of action leads to vasodilation and a subsequent reduction in blood pressure. While this compound has been studied in various species, its efficacy is markedly different between primates and rodents, a critical factor for preclinical study design.

Key Considerations for this compound Dosage in Rodents

A primary challenge in utilizing this compound in rodent models is its species specificity. The inhibitory concentration (IC50) of this compound against rat renin is significantly higher than for human renin, indicating lower potency in rats.[1] This necessitates the use of substantially higher doses in rodent studies to achieve a pharmacological effect comparable to that observed in primates or humans.

Furthermore, the oral bioavailability of this compound in rats has been reported to be approximately 24%.[1][2] This should be factored into the determination of oral dosages required to achieve effective plasma concentrations.

Comparative Pharmacokinetics and Pharmacodynamics

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound across different species, highlighting the data pertinent to rodent studies.

| Parameter | Human | Monkey | Dog | Rat | Reference |

| IC50 (renin inhibition) | 1.1 nmol/L | 0.24 nmol/L | 110 nmol/L | 1400 nmol/L | [1] |

| Oral Bioavailability | - | 8% | 53% | 24% | [1][2] |

Signaling Pathway of the Renin-Angiotensin System

The diagram below illustrates the renin-angiotensin system and the point of inhibition by this compound.

Caption: Mechanism of this compound action within the Renin-Angiotensin System.

Proposed Experimental Protocol for this compound in Spontaneously Hypertensive Rats (SHR)

This protocol is a template based on standard practices for evaluating antihypertensive agents in the SHR model and will likely require optimization for this compound-specific properties.

5.1. Animal Model

-

Species: Spontaneously Hypertensive Rat (SHR)

-

Age: 12-16 weeks (established hypertension)

-

Sex: Male (to avoid hormonal cycle variations)

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

5.2. Drug Preparation

-

Compound: this compound hydrochloride

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water. The vehicle should be tested alone as a control.

-

Concentration: Prepare fresh daily. The concentration will depend on the final dosage and administration volume.

5.3. Experimental Groups

-

Group 1: Vehicle control (0.5% methylcellulose)

-

Group 2: this compound (Low Dose - e.g., 30 mg/kg/day, p.o.)

-

Group 3: this compound (Medium Dose - e.g., 100 mg/kg/day, p.o.)

-

Group 4: this compound (High Dose - e.g., 300 mg/kg/day, p.o.)

-

Group 5 (Optional): Positive control (e.g., Aliskiren at 10 mg/kg/day, p.o.[3][4])

Note: The proposed this compound dosages are extrapolations and may require significant adjustment based on pilot studies due to the low affinity for rat renin.

5.4. Administration

-

Route: Oral gavage (p.o.) is a common route. Alternatively, subcutaneous osmotic minipumps can be used for continuous administration.[3]

-

Frequency: Once daily for acute studies (e.g., 1-7 days) or chronic studies (e.g., 2-4 weeks).

-

Volume: Typically 1-2 mL/kg body weight for oral gavage.

5.5. Blood Pressure Measurement

-

Method: Radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring.[3] Alternatively, the tail-cuff method can be used for repeated non-invasive measurements, though it is more prone to stress-induced variability.

-

Acclimatization: Animals should be acclimated to the measurement procedure for at least one week prior to the start of the experiment.

-

Data Collection: Baseline blood pressure should be recorded for 2-3 days before drug administration. Measurements should be taken at consistent times each day.

5.6. Sample Collection and Analysis (Optional)

-

At the end of the study, blood samples can be collected for measurement of plasma renin activity (PRA), angiotensin II levels, and this compound concentration.

-

Tissues such as the heart and kidneys can be harvested for histological analysis or measurement of tissue renin-angiotensin system components.

5.7. Data Analysis

-

Data should be expressed as mean ± SEM.

-

Statistical analysis can be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

-

A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound in a rodent model.

Caption: General experimental workflow for antihypertensive drug testing in rodents.

Conclusion

While this compound is a potent renin inhibitor, its application in rodent models of hypertension requires careful consideration of its species-specific activity. The provided protocols and data offer a framework for designing and conducting studies with this compound. It is strongly recommended that pilot studies be performed to determine the optimal dosage range for achieving the desired antihypertensive effect in the specific rodent model being used. Comparative studies with newer renin inhibitors like Aliskiren, for which more extensive rodent data is available, can also provide valuable context for interpreting the results obtained with this compound.

References

Application Notes and Protocols for Preparing Zankiren Solutions in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Zankiren, a potent renin inhibitor, in various cell culture assays. The information is intended to guide researchers in studying the effects of renin-angiotensin system (RAS) inhibition in vitro.

Introduction to this compound

This compound is a highly specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II and aldosterone. This mechanism makes it a valuable tool for investigating the physiological and pathological roles of the RAAS in cardiovascular and renal systems. In a clinical setting, oral administration of this compound has been shown to dose-dependently decrease blood pressure and circulating components of the RAS.

This compound Properties for In Vitro Studies

A summary of this compound's key properties relevant to cell culture experiments is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 705.99 g/mol | - |

| In Vitro IC50 (Human Plasma) | 1.1 nmol/L | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | - |

| Storage of Stock Solution | -20°C or -80°C | - |

Signaling Pathway Inhibition

This compound directly inhibits renin, thereby blocking the entire downstream signaling cascade of the RAAS. The following diagram illustrates the canonical RAAS pathway and the point of inhibition by this compound.

Application Notes and Protocols for In Vitro Renin Inhibition Assay Using Zankiren

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I.[2] Consequently, renin is a prime therapeutic target for the management of hypertension.[3] Zankiren (A-72517) is a potent, orally active inhibitor of human renin.[4][5] These application notes provide a detailed protocol for conducting an in vitro renin inhibition assay using this compound, primarily based on the Fluorescence Resonance Energy Transfer (FRET) principle, a common and sensitive method for quantifying enzyme activity.[6]

Principle of the FRET-Based Renin Inhibition Assay

The FRET-based assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is labeled with a fluorescent donor molecule and a quencher molecule in close proximity. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. When renin cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the renin activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.

Quantitative Data: Comparative Potency of Renin Inhibitors

The inhibitory potency of this compound and other renin inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | IC50 (nmol/L) |

| This compound (A-72517) | 1.1[7] |

| Aliskiren | 0.6[7] |

| Remikiren (Ro 42-5892) | 0.8[7] |

| Enalkiren (A-64662) | 14[7] |

Experimental Protocols

Materials and Reagents

-

Human Recombinant Renin: Store at -80°C.

-

FRET-based Renin Substrate: e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg). Store at -20°C, protected from light.

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[8] Store at -20°C.

-

96-well black microplate with a clear bottom.

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 335-345 nm and 485-510 nm, respectively.[6]

-

Positive Control Inhibitor (optional): e.g., Aliskiren.

-

Solvent for Inhibitor: (e.g., DMSO).

Assay Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice and bring the assay buffer to room temperature before use.

-

Prepare a working solution of human recombinant renin by diluting the stock with assay buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate over the desired time course.

-

Prepare a series of dilutions of this compound in assay buffer from the stock solution. The concentration range should bracket the expected IC50 value (e.g., 0.01 nM to 100 nM). Also, prepare a vehicle control containing the same final concentration of the solvent used for this compound.

-

-

Assay Setup (96-well plate):

-

Blank wells (for background fluorescence): Add assay buffer and substrate.

-

100% Activity Control wells: Add assay buffer, renin, and the vehicle control.

-